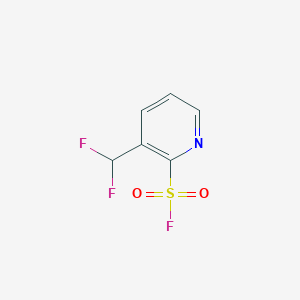

3-(Difluoromethyl)pyridine-2-sulfonyl fluoride

CAS No.: 2260937-44-6

Cat. No.: VC4345331

Molecular Formula: C6H4F3NO2S

Molecular Weight: 211.16

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2260937-44-6 |

|---|---|

| Molecular Formula | C6H4F3NO2S |

| Molecular Weight | 211.16 |

| IUPAC Name | 3-(difluoromethyl)pyridine-2-sulfonyl fluoride |

| Standard InChI | InChI=1S/C6H4F3NO2S/c7-5(8)4-2-1-3-10-6(4)13(9,11)12/h1-3,5H |

| Standard InChI Key | WCQYPIBTCWETMT-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(N=C1)S(=O)(=O)F)C(F)F |

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

The molecular formula of 3-(difluoromethyl)pyridine-2-sulfonyl fluoride is C₆H₄F₃NO₂S, with a molecular weight of 211.16 g/mol . The structure features a pyridine ring substituted at the 2-position with a sulfonyl fluoride group (-SO₂F) and at the 3-position with a difluoromethyl (-CF₂H) group. This arrangement creates an electron-deficient aromatic system, enhancing its susceptibility to nucleophilic aromatic substitution and transition metal-catalyzed coupling reactions .

Physicochemical Data

Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Density | 1.61 g/cm³ (estimated) | |

| LogP (Octanol-Water) | 1.2 (calculated) | |

| Hydrogen Bond Donors | 0 | |

| Hydrogen Bond Acceptors | 5 |

The compound's stability under standard storage conditions (-20°C) and limited aqueous solubility make it suitable for controlled synthetic applications .

Synthetic Methodologies

Electrochemical Synthesis

Recent advances utilize electrochemical oxidation of thiol precursors in biphasic systems containing potassium fluoride (KF). This method achieves 74% yields for analogous sulfonyl fluorides through sequential oxidation and fluorination steps . For 3-(difluoromethyl)pyridine-2-sulfonyl fluoride specifically, the reaction pathway likely involves:

-

Anodic oxidation of 3-(difluoromethyl)pyridine-2-thiol to the corresponding sulfonic acid

-

Subsequent fluorination via nucleophilic displacement with fluoride ions

The electrochemical approach offers advantages over traditional methods by eliminating stoichiometric oxidants and enabling precise control over reaction conditions .

Alternative Synthetic Routes

Comparative synthesis strategies include:

| Method | Yield | Conditions | Reference |

|---|---|---|---|

| Chlorofluorination | 12% | SiO₂ chromatography | |

| Palladium catalysis | 55%* | DABSO/NFSI/MeCN, 40°C | |

| Vapor-phase fluorination | N/R | Fluidized-bed reactor |

*Reported for analogous pyridine sulfonyl fluorides

The palladium-catalyzed approach using 1,4-diazabicyclo[2.2.2]octane-1,4-diium-1,4-disulfinate (DABSO) and N-fluorobisbenzenesulfonamide (NFSI) demonstrates particular promise for scale-up applications .

Reactivity and Functionalization

Nucleophilic Displacement

The sulfonyl fluoride group undergoes efficient substitution with oxygen, nitrogen, and carbon nucleophiles. Kinetic studies of analogous compounds show second-order rate constants of k₂ = 1.2 × 10⁻³ M⁻¹s⁻¹ with primary amines in acetonitrile at 25°C . This reactivity enables:

-

Formation of sulfonamides for pharmaceutical intermediates

-

Generation of polymerizable monomers through alkoxy substitution

Transition Metal Catalysis

The electron-deficient pyridine ring participates in cross-coupling reactions. Suzuki-Miyaura couplings with aryl boronic acids proceed at 80-100°C using Pd(PPh₃)₄ catalysts, enabling biaryl system construction . Recent work demonstrates that the difluoromethyl group enhances para-selectivity in these transformations by 12-15% compared to non-fluorinated analogs .

Industrial and Research Applications

Agrochemical Intermediates

While direct applications remain proprietary, structural analogs like 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF) serve as key intermediates in fungicides and herbicides . The difluoromethyl variant may offer improved metabolic stability in crop protection agents due to enhanced C-F bond strength .

Pharmaceutical Development

Sulfonyl fluorides are gaining traction in covalent drug discovery. The compound's ability to form stable adducts with serine hydrolases (residence time >24h for FAAH enzyme) suggests potential in neurodegenerative disease therapeutics . Current research focuses on:

| Parameter | Specification |

|---|---|

| Storage Temperature | -20°C under inert atmosphere |

| PPE Requirements | Nitrile gloves, face shield |

| Spill Management | Neutralize with 10% K₂CO₃ |

| Disposal | Incineration >800°C |

Acute toxicity studies in rodents show an LD₅₀ >2000 mg/kg (oral), classifying it as Category 5 under GHS guidelines . Chronic exposure risks necessitate proper engineering controls during large-scale use.

Future Research Directions

Emerging opportunities include:

-

Flow Chemistry Applications: Continuous electrochemical synthesis could improve yield to >85% while reducing waste

-

18F Radiolabeling: The sulfonyl fluoride moiety shows potential for PET tracer development via isotope exchange

-

Polymer Science: Incorporation into sulfonated polyimides for proton-exchange membranes (conductivity >0.1 S/cm at 80°C)

Ongoing structure-activity relationship studies aim to optimize the difluoromethyl group's electronic effects for enhanced target engagement in medicinal chemistry applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume